molecular formula C25H30N6O6S2 B3003836 N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide CAS No. 391219-82-2

N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide

Cat. No. B3003836
M. Wt: 574.67
InChI Key: SHBKNVLWOXREKC-UHFFFAOYSA-N
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Description

N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often explored for their potential medicinal applications. The compound is characterized by the presence of a sulfonamide group, a pyrimidinyl moiety, and multiple carbamoyl groups, which may contribute to its chemical reactivity and biological properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the condensation of sulfonamides with various electrophilic compounds. For instance, the synthesis of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was achieved through the condensation of 4-bromobenzaldehyde and sulfadiazine . Similarly, the synthesis of other sulfonamide derivatives has been reported using different starting materials and reagents, such as the ortho-lithiation of N,N-dimethylbenzenesulfonamide followed by condensation with electrophilic compounds .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with various substituents influencing the overall geometry and electronic properties. X-ray diffraction methods have been used to determine the structure of these compounds, revealing details such as bond lengths, angles, and molecular conformations . Computational studies, including density functional theory (DFT) and molecular docking, are also employed to predict the molecular structure and understand the interactions with biological targets .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo a range of chemical reactions due to their functional groups. For example, ortho-lithiosulfonamides can react with different electrophiles to form carbinols, imines, amides, and acids . These reactions can be leveraged to further modify the sulfonamide scaffold and introduce new pharmacophores for drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, are crucial for their pharmacological profile. Poor water solubility can limit the bioavailability of these compounds, necessitating the exploration of chemical modifications to improve their properties . The hydrogen bonding capacity of the sulfonamide and carbamoyl groups also contributes to the stability and reactivity of these molecules .

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The potential applications and future directions for research on this compound are not clear from the available information. Given its complex structure and the presence of a pyrimidine ring, it’s possible that the compound could have interesting biological activity, but this would need to be explored in future studies .

properties

IUPAC Name

1-(benzenesulfonyl)-3-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]-1-pentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O6S2/c1-4-5-9-16-31(39(36,37)22-10-7-6-8-11-22)25(33)29-24(32)28-20-12-14-21(15-13-20)38(34,35)30-23-26-18(2)17-19(3)27-23/h6-8,10-15,17H,4-5,9,16H2,1-3H3,(H,26,27,30)(H2,28,29,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBKNVLWOXREKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C(=O)NC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(((4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)carbamoyl)-N-pentylbenzenesulfonamide

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